molecular formula C13H10BrNO B3285694 9H-Carbazol-2-ol, 6-bromo-9-methyl- CAS No. 809287-14-7

9H-Carbazol-2-ol, 6-bromo-9-methyl-

Cat. No.: B3285694
CAS No.: 809287-14-7
M. Wt: 276.13 g/mol
InChI Key: JHWHKLVZQMAZQD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carbazole (B46965) Research

The journey of carbazole chemistry began in 1872 when Graebe and Glaser first identified the parent compound, also known as dibenzopyrrole. mdpi.com Early research focused on fundamental synthesis methods. The Graebe-Ullmann reaction, reported in 1896, involved the diazotization and heating of aminodiphenylamine. nih.gov Another foundational method is the Borsche-Drechsel cyclization, where phenylhydrazine (B124118) condenses with cyclohexanone (B45756), followed by cyclization and dehydrogenation to form the carbazole core. nih.gov Over the last three decades, interest in the carbazole scaffold has grown exponentially, driven by its presence in numerous biologically active natural products, functional materials, and pharmaceuticals. bohrium.comrsc.org This has spurred the development of more efficient and selective synthetic methodologies to access the carbazole core. bohrium.comrsc.org

Structural Features and Aromaticity of the Carbazole Skeleton

The carbazole structure is a tricyclic aromatic heterocycle, featuring two benzene (B151609) rings fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. numberanalytics.comwikipedia.org This planar framework, with the chemical formula C₁₂H₉N, possesses a large conjugated π-electron system which is the source of its characteristic properties. nih.govwikipedia.org

The nitrogen atom is sp² hybridized, and its lone pair of electrons contributes to the aromaticity of the system. numberanalytics.com However, studies have shown that the aromaticity is not uniform across the structure. The two terminal benzene rings exhibit strong aromatic character, while the central five-membered heterocyclic ring has a comparatively reduced aromaticity. rsc.org This non-uniform electron delocalization influences the molecule's electronic and optical properties. rsc.org Electrophilic substitution reactions, such as nitration or halogenation, predominantly occur at the electron-rich 3- and 6-positions. numberanalytics.comresearchgate.net

Table 1: Properties of the Parent Carbazole Molecule

Property Value
Chemical Formula C₁₂H₉N
Molar Mass 167.211 g·mol⁻¹
Melting Point 246.3 °C
Boiling Point 354.69 °C
Appearance White crystalline solid

Data sourced from PubChem CID 6854 wikipedia.orgnih.gov

Rationale for Multi-Functionalization: The Case of 9H-Carbazol-2-ol, 6-bromo-9-methyl-

The strategic placement of various functional groups onto the carbazole skeleton is a key method for tuning its physicochemical properties to suit specific applications. nih.gov The compound 9H-Carbazol-2-ol, 6-bromo-9-methyl- is a prime example of such multi-functionalization, where each substituent—bromo, methyl, and hydroxyl—is introduced to impart specific characteristics.

Bromination at the 6-position: Halogenation, particularly bromination, at the 3 or 6 positions is a common strategy. The bromine atom is an electron-withdrawing group that can modify the electronic and photophysical properties of the carbazole core. researchgate.netontosight.ai Crucially, the bromo-substituent serves as a versatile synthetic handle for further modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups. nih.gov

Methylation at the 9-position (N-substitution): The introduction of an alkyl group, such as methyl, on the nitrogen atom serves several purposes. It can enhance the solubility of the carbazole derivative in organic solvents and prevent the formation of intermolecular hydrogen bonds that can occur with the N-H group. mdpi.comresearchgate.net This substitution also influences the electronic properties and has been a focus of research for developing materials with specific therapeutic potentials. mdpi.comresearchgate.net

Hydroxylation at the 2-position: The presence of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can influence intermolecular interactions and crystal packing. It can also be a key pharmacophore in biologically active molecules or act as a precursor for synthesizing other derivatives, such as ethers or esters, to further fine-tune the compound's properties.

Overview of Research Directions for Substituted Carbazole Derivatives

The versatility of the carbazole scaffold has led to its exploration in a wide array of research fields. The ability to easily functionalize the 3, 6, and 9 positions allows for the creation of a vast library of derivatives with tailored properties. mdpi.comresearchgate.net

Organic Electronics: Carbazole derivatives are extensively studied as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govbohrium.comontosight.ai Their excellent hole-transporting properties, high thermal stability, and strong fluorescence make them ideal candidates for host materials, emitters, and photosensitive dyes. nih.govnumberanalytics.commdpi.com

Pharmaceutical Chemistry: The carbazole nucleus is a key component in many natural alkaloids and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com Research has demonstrated their potential as antimicrobial, antitumor, antioxidant, anti-inflammatory, and neuroprotective agents. mdpi.comresearchgate.net

Materials Science: Beyond electronics, carbazole-based polymers are investigated for applications such as gas capture and storage. The electron-rich nature and microporous structure of certain carbazole polymers make them effective at adsorbing gases like CO₂. nih.gov They are also used in the production of pigments and as photocatalysts. wikipedia.org

Scope and Objectives of the Academic Research on 9H-Carbazol-2-ol, 6-bromo-9-methyl-

While specific research dedicated exclusively to 9H-Carbazol-2-ol, 6-bromo-9-methyl- is not extensively documented in publicly available literature, the objectives for its synthesis and study can be inferred from research on analogous structures. The primary goals of investigating such a molecule would likely include:

Synthesis and Characterization: Developing an efficient and regioselective multi-step synthesis route to obtain the target compound in good yield and purity. This would be followed by comprehensive characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure.

Photophysical Properties Investigation: A key objective would be to study its absorption and emission properties (fluorescence, phosphorescence) in various solvents and in the solid state. The goal would be to understand how the specific combination of bromo, methyl, and hydroxyl substituents influences the electronic transitions and energy levels, which is critical for potential applications in optoelectronic devices like OLEDs. rsc.org

Exploration as a Synthetic Intermediate: Research would likely focus on utilizing the bromine atom at the 6-position and the hydroxyl group at the 2-position as reactive sites for further chemical transformations. This would enable the creation of a new family of more complex carbazole derivatives, potentially leading to novel materials or biologically active compounds. nih.gov

Biological Activity Screening: Given the wide range of pharmacological activities reported for other substituted carbazoles, a logical research direction would be to screen 9H-Carbazol-2-ol, 6-bromo-9-methyl- and its subsequent derivatives for potential anticancer, antimicrobial, or antioxidant properties. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-9-methylcarbazol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-15-12-5-2-8(14)6-11(12)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWHKLVZQMAZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729945
Record name 6-Bromo-9-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809287-14-7
Record name 6-Bromo-9-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 9H-Carbazol-2-ol, 6-bromo-9-methyl- allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations and functional group interconversions required for its synthesis.

Disconnection at the Hydroxyl Group

One logical disconnection involves the hydroxyl group at the C-2 position. This bond can be retrosynthetically disconnected via a C-O bond cleavage. In the forward sense, this suggests the introduction of the hydroxyl group onto a pre-existing 6-bromo-9-methyl-9H-carbazole scaffold. This could potentially be achieved through electrophilic hydroxylation, although such reactions can sometimes lack regioselectivity. A more common and reliable approach involves the use of a precursor with a methoxy (B1213986) group at the C-2 position, which can be subsequently demethylated to yield the desired hydroxyl functionality. This strategy benefits from the relative ease of introducing a methoxy group and the well-established methods for ether cleavage.

Disconnection at the Bromo Substituent

Another key disconnection is at the C-Br bond. The bromine atom at the C-6 position can be introduced via electrophilic bromination of a 9-methyl-9H-carbazol-2-ol or a protected precursor. The carbazole (B46965) ring is electron-rich and susceptible to electrophilic substitution. The directing effects of the existing substituents (hydroxyl/methoxy and the nitrogen atom) will influence the regioselectivity of the bromination reaction. The positions para to the nitrogen atom (C-3 and C-6) are the most activated sites for electrophilic attack. acs.org Therefore, direct bromination of a 2-substituted-9-methylcarbazole would likely lead to substitution at the C-6 position with high selectivity.

Strategies for N-Methylation

The N-methyl group can be introduced at various stages of the synthesis. One approach is the N-methylation of a pre-formed 6-bromo-9H-carbazol-2-ol or its protected precursor. This is a common strategy in carbazole chemistry, often achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, the nitrogen atom can be methylated at an earlier stage, for instance, by starting with an N-methylated aniline (B41778) derivative in a carbazole ring-forming reaction. The choice of when to introduce the methyl group will depend on the compatibility of the N-methylation conditions with other functional groups present in the molecule.

Synthesis of Precursor Carbazole Scaffolds

The construction of the core carbazole scaffold is a critical step in the synthesis of the target compound. Several classical and modern methods are available for this purpose.

Fischer Indole (B1671886) Synthesis and Variants for Carbazole Formation

The Fischer indole synthesis is a powerful and widely used method for the formation of indole rings, which can be extended to the synthesis of carbazoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or an aldehyde. wikipedia.org For the synthesis of a carbazole precursor, a cyclohexanone (B45756) derivative would be reacted with a suitably substituted phenylhydrazine (B124118).

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.org To obtain a carbazole, a tetrahydrocarbazole intermediate is initially formed, which is then aromatized.

For the synthesis of a precursor to 9H-Carbazol-2-ol, 6-bromo-9-methyl-, one could envision the reaction of a substituted phenylhydrazine with a cyclohexanone derivative. For instance, reacting 4-bromo-phenylhydrazine with 4-methoxycyclohexanone (B142444) under acidic conditions would lead to a tetrahydrocarbazole intermediate, which upon aromatization and subsequent N-methylation would provide a key precursor. The regioselectivity of the Fischer indole synthesis can be influenced by the substitution pattern on both the phenylhydrazine and the cyclic ketone. cdnsciencepub.com

Table 1: Key Reactions in Fischer Indole Synthesis for Carbazole Formation

Step Reaction Reagents and Conditions
1 Phenylhydrazone Formation Substituted Phenylhydrazine, Cyclohexanone derivative, mild acid or base catalyst
2 Cyclization (Indolization) Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂)

Cadogan Cyclization Approaches

The Cadogan cyclization is another important method for the synthesis of carbazoles, offering advantages in terms of functional group tolerance and regiocontrol. acs.orgacs.org This reaction involves the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or triethyl phosphite. acs.orgacs.org

The synthesis of the required 2-nitrobiphenyl (B167123) precursor can be achieved through Suzuki or Ullmann coupling reactions. For the synthesis of a precursor to our target molecule, a coupling reaction between a 1-bromo-2-nitrobenzene (B46134) derivative and a substituted phenylboronic acid (or phenol) would be a viable route. For example, coupling 2-bromo-5-nitrotoluene (B182602) with a boronic acid derived from a protected 4-bromophenol (B116583) could provide the necessary biphenyl (B1667301) intermediate.

The subsequent reductive cyclization with a phosphine (B1218219) reagent proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring. acs.org The reaction conditions, particularly the temperature and the choice of solvent, can significantly influence the yield of the carbazole product. acs.org

Table 2: Key Reactions in Cadogan Cyclization for Carbazole Formation

Step Reaction Reagents and Conditions
1 Biphenyl Synthesis (e.g., Suzuki Coupling) Substituted 2-halonitroarene, Substituted arylboronic acid, Palladium catalyst, Base

Transition Metal-Catalyzed Cyclizations for Carbazole Ring Construction

The formation of the carbazole skeleton is a foundational step in the synthesis of 9H-Carbazol-2-ol, 6-bromo-9-methyl-. Transition metal-catalyzed cyclization reactions are powerful methods for constructing this tricyclic system. These strategies often involve the intramolecular C-H amination of diarylamines or related precursors, providing an efficient route to the carbazole core. chim.it

Palladium-, copper-, and rhodium-based catalysts are frequently employed to facilitate these transformations. For instance, the intramolecular C-H amination of 2-aminobiphenyls is a well-established method for generating carbazole derivatives. chim.it In the context of synthesizing the target molecule, a precursor such as a suitably substituted N-methylated diarylamine would undergo cyclization. The catalyst facilitates the formation of a carbon-nitrogen bond to close the central five-membered ring, yielding the 9-methyl-9H-carbazole scaffold. While classical methods like the Borsche-Drechsel cyclization exist, transition metal-catalyzed routes often offer milder reaction conditions and greater functional group tolerance. chim.it

Regioselective Functionalization of the Carbazole Ring

With the 9-methyl-9H-carbazole core established, the subsequent challenge lies in the precise installation of the hydroxyl and bromo groups at the C2 and C6 positions, respectively. The order of these functionalization steps is crucial, as the directing effects of the existing substituents influence the regiochemical outcome of subsequent reactions.

Introduction of the Hydroxyl Group at the C2 Position

Placing a hydroxyl group specifically at the C2 position of the carbazole nucleus requires regioselective methods, as direct oxidation can often lead to mixtures of isomers. nih.gov

A common and reliable strategy for introducing a hydroxyl group at a specific position on an aromatic ring is through the hydrolysis of a suitable precursor. This indirect method offers superior regiochemical control compared to direct oxidation. For the synthesis of 2-hydroxycarbazoles, a synthetic route might involve a precursor where a latent hydroxyl group is already in place. For example, a methoxy group (or another ether linkage) at the C2 position can be cleaved under acidic or basic conditions to yield the desired hydroxyl group.

Another approach involves the use of a diazonium salt intermediate. An amino group at the C2 position can be converted into a diazonium salt, which is then subjected to hydrolysis to produce the 2-hydroxycarbazole (B1203736) derivative. This method is a staple in aromatic chemistry for the regioselective installation of hydroxyl groups. Patent literature describes the synthesis of 2-hydroxycarbazole (2-HCB) as a useful intermediate, highlighting its importance in more complex structures. google.com Synthetic strategies have been developed to access 2-hydroxybenzocarbazoles from precursors like alkynylcyclohexadienones and 2-aminophenols, showcasing advanced cascade reactions that can build the hydroxylated carbazole system. researchgate.net

Direct oxidation of the carbazole ring to introduce a hydroxyl group is possible but often lacks the precise regioselectivity needed for this synthesis. Enzymatic oxidation, for example, has been shown to hydroxylate carbazole, but the position of hydroxylation can vary. Naphthalene 1,2-dioxygenase and biphenyl 2,3-dioxygenase have been used to oxidize carbazole to 3-hydroxycarbazole, which arises from the dehydration of an unstable cis-dihydrodiol intermediate. nih.gov This outcome underscores the challenge of achieving C2 selectivity through direct oxidation.

For a targeted synthesis, oxidation methods would likely require a pre-functionalized substrate where directing groups guide the oxidant to the desired C2 position. However, given the propensity for oxidation at other sites, precursor routes are generally favored for their predictability and higher yields of the specific isomer required.

Site-Specific Bromination at the C6 Position

The introduction of a bromine atom at the C6 position is typically achieved through electrophilic aromatic substitution. The success of this step depends on the directing effects of the substituents already present on the carbazole ring—namely the N-methyl group and the C2-hydroxyl group (or a protected version of it). Both the nitrogen of the carbazole ring and the hydroxyl group are activating, ortho-, para-directing groups. This electronic influence is key to achieving the desired regioselectivity.

Electrophilic brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for the bromination of carbazoles and other aromatic compounds. wisdomlib.orglibretexts.org The choice of reagent and reaction conditions can be tuned to control the extent and selectivity of the bromination. researchgate.netresearchgate.net

N-Bromosuccinimide (NBS): NBS is a versatile and often milder alternative to Br₂ for electrophilic bromination. researchgate.netrsc.org It can be used with a variety of catalysts or solvents to achieve high regioselectivity. For instance, the bromination of activated aromatic substrates with NBS can be catalyzed by acids or performed on solid supports like silica (B1680970) gel to enhance selectivity. tandfonline.com In the synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol, the powerful para-directing effect of the C2-hydroxyl group would strongly favor the introduction of the bromine atom at the C6 position, which is para to the hydroxyl group and meta to the ring nitrogen's influence in the other ring. The presence of an N-methyl group on the carbazole nitrogen enhances the electron-donating nature of the ring system, further facilitating electrophilic substitution.

Molecular Bromine (Br₂): While effective, molecular bromine is a harsh reagent and can sometimes lead to over-bromination or side reactions if not carefully controlled. researchgate.netresearchgate.net Its use often requires a Lewis acid catalyst to polarize the Br-Br bond and generate a potent electrophile. libretexts.org The reaction mechanism involves the attack of the electron-rich carbazole ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com

The following table summarizes typical conditions for electrophilic bromination of carbazole derivatives, illustrating the common reagents and conditions employed.

ReagentCatalyst/SolventTypical OutcomeReference
NBS H₂SO₄Electrophilic bromination of tetrahydrocarbazole. wisdomlib.org
NBS Acetonitrile (B52724)Mild and regiospecific nuclear bromination. tandfonline.com
NBS Silica GelSelective monobromination of activated rings. tandfonline.com
Br₂ Lewis Acid (e.g., FeBr₃)Standard electrophilic aromatic bromination. libretexts.org
HBr/Oxidant O₂ (aerobic)"Green" oxidative bromination method. nih.gov

This table presents generalized findings on the bromination of carbazole and related aromatic systems and does not represent a direct synthesis of the title compound.

The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole has been reported, indicating that the C6 position is accessible for functionalization. nih.gov A plausible synthetic sequence for the target molecule would therefore involve the formation of the 9-methyl-9H-carbazol-2-ol intermediate, followed by a regioselective electrophilic bromination at the C6 position using a reagent like NBS.

Radical Bromination Approaches

Radical bromination provides a pathway for the introduction of bromine atoms onto aromatic rings through a free-radical chain mechanism. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and utilizes a bromine source like N-bromosuccinimide (NBS).

In the context of a carbazole scaffold, the reaction proceeds via the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the carbazole ring to form a carbazolyl radical and HBr. The subsequent reaction of the carbazolyl radical with a molecule of NBS propagates the chain, yielding the brominated carbazole and a new succinimidyl radical. The regioselectivity of radical bromination on the carbazole nucleus can be influenced by the electronic and steric effects of existing substituents. For the precursor 9-methyl-9H-carbazol-2-ol, the hydroxyl (-OH) group is an ortho-, para-directing activator, while the heterocyclic nitrogen also directs electrophilic and radical attack. Bromination is anticipated to occur at positions electronically activated by these groups, with the C6 position being a likely target.

Key parameters that are optimized for such transformations include the choice of solvent, reaction temperature, and the molar ratio of the substrate to the brominating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often employed to facilitate the radical mechanism.

Catalytic Bromination Strategies

Catalytic bromination involves the use of a catalyst, often a Lewis acid, to enhance the electrophilicity of the bromine source, leading to electrophilic aromatic substitution. This method offers an alternative to radical bromination and can provide different regioselectivity. Common bromine sources include molecular bromine (Br₂) or N-bromosuccinimide (NBS), while catalysts can range from simple Lewis acids like FeCl₃ or AlCl₃ to more complex systems.

For the synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol, a catalytic approach would involve the reaction of 9-methyl-9H-carbazol-2-ol with a brominating agent in the presence of a catalyst. The catalyst polarizes the Br-Br bond (in Br₂) or the N-Br bond (in NBS), generating a potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich carbazole ring. The strong activating and ortho-, para-directing nature of the hydroxyl group at C2, combined with the influence of the nitrogen atom, makes the C6 position susceptible to electrophilic attack.

The reaction conditions for catalytic bromination must be carefully controlled to avoid over-bromination or side reactions. The choice of solvent, temperature, and catalyst loading are critical variables. Polar aprotic solvents are often suitable for these reactions.

N-Alkylation for Methylation at the 9H-Position

The introduction of a methyl group at the 9-position of the carbazole nitrogen (N-alkylation) is a fundamental step in the synthesis of the target compound. This transformation is typically achieved by treating the precursor, 6-bromo-9H-carbazol-2-ol, with a methylating agent in the presence of a base.

Direct N-Methylation Protocols

Direct N-methylation is a common and straightforward method for this transformation. The reaction involves the deprotonation of the carbazole nitrogen by a base to form a nucleophilic carbazolide anion, which then attacks the methylating agent in an Sₙ2 reaction.

Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of base and solvent is crucial for achieving high yields. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a solvent like acetone (B3395972) or acetonitrile, which may require heating to proceed at a reasonable rate. nih.gov Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems.

BaseMethylating AgentSolventTemperatureReference
Sodium Hydride (NaH)Methyl Iodide (CH₃I)DMFRoom Temp.General
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)AcetoneRefluxGeneral
Cesium Carbonate (Cs₂CO₃)Methyl Iodide (CH₃I)AcetonitrileRefluxGeneral

Advanced Coupling Reactions for Building Complex Derivatives

The bromine atom at the C6 position of 9H-Carbazol-2-ol, 6-bromo-9-methyl- serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It involves the reaction of an organohalide (in this case, the 6-bromo-carbazole derivative) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org

This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. researchgate.netnih.gov For the 6-bromo-9-methyl-9H-carbazol-2-ol substrate, Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, alkenyl, or alkyl groups at the C6 position. This versatility is crucial for synthesizing libraries of carbazole derivatives for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties of materials.

The catalytic cycle typically involves a Palladium(0) species. Key components of the reaction include the palladium source, the ligand, the base, and the solvent.

Catalyst / LigandBaseSolvent SystemTypical SubstratesReference
Pd(PPh₃)₄Potassium Carbonate (K₂CO₃)Toluene/Ethanol/WaterArylboronic acids nih.gov
Pd(dppf)Cl₂Cesium Carbonate (Cs₂CO₃)Dioxane/WaterHeteroarylboronic acids researchgate.net
CataCXium A palladacycleCesium Carbonate (Cs₂CO₃)2-MeTHFVarious boronic esters rsc.org
Pd(OAc)₂ / SPhosPotassium Phosphate (K₃PO₄)Toluene/WaterAlkylboronic acidsGeneral

The selection of the specific catalyst-ligand system and base is critical and is often optimized depending on the nature of the coupling partners. nih.gov For instance, electron-rich or electron-poor arylboronic acids may require different conditions for optimal reactivity and yield. mdpi.com

Hartwig-Buchwald Amination for N-Functionalization

The Hartwig-Buchwald amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-functionalization of heterocyclic compounds, including the carbazole skeleton. wikipedia.orgnih.gov The reaction typically involves the coupling of an amine with an aryl halide or triflate, facilitated by a palladium catalyst and a phosphine ligand in the presence of a base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing carbazole derivatives, this methodology can be applied in two primary ways:

Construction of the Carbazole Ring: A common strategy involves the initial Buchwald-Hartwig coupling of an appropriately substituted arylamine and an aryl halide to form a diarylamine precursor. This intermediate then undergoes a subsequent palladium-catalyzed oxidative cyclization to forge the carbazole ring system. researchgate.netresearchgate.net

Direct N-Functionalization: Alternatively, a pre-existing NH-carbazole can be directly coupled with an aryl or alkyl halide to introduce a substituent on the nitrogen atom. beilstein-journals.org For the synthesis of 9H-Carbazol-2-ol, 6-bromo-9-methyl-, a precursor like 6-bromo-9H-carbazol-2-ol could theoretically be N-methylated, although direct methylation with reagents like methyl iodide is also common. scispace.com The Hartwig-Buchwald reaction is particularly valuable for introducing more complex aryl or heteroaryl groups at the N-9 position.

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the N-functionalized product and regenerates the active Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Carbazole Synthesis

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Application ExampleYield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene100Diarylamine synthesis for carbazole precursor93 researchgate.net
Pd(OAc)₂-K₂CO₃Toluene120N-Arylation of carbazole with iodonium (B1229267) salt71 beilstein-journals.org
Pd-PEPPSI-IPr(NMe₂)₂-K₃PO₄tAmOH120Amination of aryl tosylatesup to 94 acs.org
Pd/C-K₂CO₃AcetoneRefluxN-Methylation (via MeI)- scispace.com

This table presents generalized conditions from the literature for the synthesis of various carbazole derivatives; specific conditions would need optimization for the target compound.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Nickel-Catalyzed)

While palladium has dominated the field of cross-coupling catalysis, nickel has emerged as a powerful and more cost-effective alternative. nih.gov Nickel catalysts can mediate a wide range of transformations, including C-C, C-N, and C-O bond formations, and are often effective for activating less reactive electrophiles like aryl chlorides or ethers. nih.govresearchgate.netacs.org

For carbazole synthesis, nickel-catalyzed reactions offer several strategic advantages:

C-H Activation/Annulation: Nickel catalysts can promote the synthesis of polycyclic carbazoles through sequential C-H bond activations and annulation reactions with coupling partners like alkynes. nih.gov This approach allows for the rapid construction of complex carbazole cores from simpler precursors.

Kumada and Negishi Couplings: These classic nickel-catalyzed cross-coupling reactions, which pair Grignard reagents (Kumada) or organozinc reagents (Negishi) with organic halides, are effective for C-C bond formation. nih.govyoutube.com In carbazole synthesis, they could be used to introduce alkyl or aryl substituents onto the carbazole framework.

C-O Bond Activation: Nickel catalysts are particularly adept at cleaving traditionally inert C-O bonds, such as those in methoxy-substituted arenes. researchgate.net This allows for the use of readily available aryl ethers as coupling partners. For instance, a methoxycarbazole could be coupled with a Grignard reagent to form an alkyl-substituted carbazole. researchgate.net

The catalytic cycle for many nickel-catalyzed cross-couplings is believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. acs.orgyoutube.com The reaction is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species, which then undergoes oxidative addition with the electrophile. Transmetalation with the organometallic nucleophile, followed by reductive elimination, delivers the coupled product and regenerates the nickel catalyst. nih.gov

Table 2: Examples of Nickel-Catalyzed Reactions in Heterocyclic Synthesis

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Ni(cod)₂ / DCYPEC-H Activation / AnnulationIndoline and alkyneSynthesis of polyarylcarbazoles nih.gov
NiCl₂(dppp)C-O Cross-CouplingMethoxy-substituted carbazole and MeMgBrCleavage of C(aryl)-O bond to form C-C bond researchgate.net
NiBr₂·3H₂O / dtbbpy / PhSiH₃C-O Cross-Coupling(Hetero)aryl halides and alcoholsThermal catalysis without photoredox acs.org
Ni(OTf)₂ / BiOxKumada Cross-CouplingBenzylic sulfonamides and Grignard reagentsActivation of C-N bond precursors nih.gov

This table illustrates the versatility of nickel catalysis in synthesizing and functionalizing heterocyclic compounds, including carbazoles.

Purification and Isolation Techniques for Functionalized Carbazoles

Following the synthesis of functionalized carbazoles such as 9H-Carbazol-2-ol, 6-bromo-9-methyl-, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalysts, and reaction byproducts. The most common and effective methods for the purification of carbazole derivatives are solvent crystallization and column chromatography. atlantis-press.comnih.gov

Solvent Crystallization/Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but show low solubility for the product at room temperature or below, while impurities remain in solution. atlantis-press.comgoogle.com For carbazole and its derivatives, which are often obtained from crude anthracene (B1667546) fractions in industrial settings, separating them from structurally similar polycyclic aromatic hydrocarbons is a key challenge. sci-hub.seresearchgate.net

Common solvents and conditions include:

Solvents: Xylene, chlorobenzene, tetrachloroethylene (B127269) (TCE), dimethylformamide (DMF), ethanol, and acetonitrile are frequently employed. atlantis-press.comsci-hub.senih.gov The selection depends on the specific polarity and solubility profile of the functionalized carbazole.

Process: The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly. The purified compound crystallizes out of the solution and can be collected by filtration. atlantis-press.com The process can be repeated to achieve higher purity. For instance, a procedure for purifying crude carbazole involves dissolving it at 85°C in a solvent like xylene and then cooling it to 25°C over a period of time to induce crystallization. atlantis-press.com

Column Chromatography: For separating complex mixtures or when crystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) flows through it. nih.govmdpi.com

Key parameters for purifying carbazoles include:

Stationary Phase: Silica gel (100-200 or 200-300 mesh) is the most common stationary phase. mdpi.com

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. nih.govnih.govgoogle.com The ratio is optimized to achieve good separation; starting with a low polarity mixture and gradually increasing the polarity (gradient elution) is a common practice. For example, a crude product might be purified using a gradient of 0% to 50% ethyl acetate in dichloromethane (B109758) or hexane. nih.gov The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 3: Common Purification Techniques for Carbazole Derivatives

TechniqueStationary PhaseSolvent/Eluent SystemApplication NotesReference
Solvent CrystallizationN/AXylene, DMFOptimal conditions: dissolve at 85°C, cool to 25°C. atlantis-press.com
Solvent CrystallizationN/AChlorobenzeneFound to be an ideal solvent for carbazole refining, yielding high purity crystals. sci-hub.se
Column ChromatographySilica GelEthyl acetate / HexaneUsed to separate 4-bromo-2-nitrobiphenyl, a carbazole precursor. google.com
Column ChromatographySilica GelEthyl acetate / DichloromethaneFlash column chromatography used to purify N-substituted carbazole derivatives. nih.gov
RecrystallizationN/AAcetonitrileUsed to purify 6-aryl-1,4-dimethyl-9H-carbazoles after synthesis. nih.gov

Chemical Reactivity and Transformation Studies of 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Reactivity of the C2-Hydroxyl Group

The phenolic hydroxyl group at the C2 position is a primary site for functionalization. Its reactivity is characteristic of phenols, allowing for modifications such as alkylation, acylation, and oxidation, which can significantly alter the molecule's properties.

O-Alkylation Reactions

O-alkylation of the C2-hydroxyl group introduces an ether linkage, a common strategy to modify solubility, lipophilicity, and biological activity. These reactions typically proceed via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile towards an alkyl halide.

Common reagents and conditions for O-alkylation include:

Alkylating Agents: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) can be employed.

Bases: The choice of base is crucial and ranges from milder carbonates (e.g., potassium carbonate, cesium carbonate) to stronger hydrides (e.g., sodium hydride) for complete deprotonation.

Solvents: Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the reaction.

The table below summarizes representative O-alkylation reactions.

Alkylating AgentBaseSolventProduct
Methyl IodideK₂CO₃Acetone6-bromo-2-methoxy-9-methyl-9H-carbazole
Ethyl BromideNaHDMF6-bromo-2-ethoxy-9-methyl-9H-carbazole
Benzyl BromideCs₂CO₃Acetonitrile6-bromo-2-(benzyloxy)-9-methyl-9H-carbazole

This table is generated based on typical Williamson ether synthesis conditions and may not reflect experimentally verified data for this specific compound.

O-Acylation and Esterification Reactions

The C2-hydroxyl group can be readily converted into an ester through O-acylation. This transformation is often used to introduce new functional groups or to act as a protecting group strategy. The reaction typically involves an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.

Key aspects of O-acylation include:

Acylating Agents: Acetyl chloride, acetic anhydride, and benzoyl chloride are common examples.

Bases: Tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used as catalysts and acid scavengers.

The following table illustrates typical O-acylation reactions.

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDichloromethane (B109758)(6-bromo-9-methyl-9H-carbazol-2-yl) acetate (B1210297)
Acetic AnhydridePyridine-(6-bromo-9-methyl-9H-carbazol-2-yl) acetate
Benzoyl ChloridePyridineChloroform(6-bromo-9-methyl-9H-carbazol-2-yl) benzoate

This table represents common acylation conditions and is for illustrative purposes.

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or participate in oxidative coupling reactions. The specific outcome depends on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 9H-Carbazol-2-ol, 6-bromo-9-methyl- are not widely documented, general principles of phenol (B47542) oxidation can be applied.

Potential oxidation pathways include:

One-electron oxidation: Reagents like Fremy's salt or certain metal complexes can generate a phenoxyl radical, which can then dimerize or undergo further reactions.

Two-electron oxidation: Stronger oxidizing agents could potentially lead to the formation of a carbazole-quinone derivative, although this would require significant disruption of the aromatic system.

Reactivity of the C6-Bromine Substituent

The bromine atom at the C6 position is a versatile handle for introducing further complexity to the carbazole (B46965) core, primarily through cross-coupling reactions and the formation of organometallic species.

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the bromine at the C6 position can be replaced under certain conditions, particularly through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds.

Examples of such reactions include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C6 position.

Suzuki Coupling: This powerful reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or ester), forming a new C-C bond.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene product.

The table below provides an overview of potential cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/LigandProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄6-phenyl-9-methyl-9H-carbazol-2-ol
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃ / BINAP6-(phenylamino)-9-methyl-9H-carbazol-2-ol
Heck CouplingStyrenePd(OAc)₂ / P(o-tol)₃6-styryl-9-methyl-9H-carbazol-2-ol

This table is illustrative of common cross-coupling reactions and the expected product types.

Formation of Organometallic Intermediates

The C6-bromine can be converted into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce a wide range of substituents.

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, 6-(chloromagnesio)-9-methyl-9H-carbazol-2-ol. This intermediate is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, and carbon dioxide. However, the presence of the acidic phenolic proton would require protection or the use of excess Grignard reagent.

Lithiation: Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, can generate the C6-lithiated carbazole. researchgate.net This highly reactive intermediate can be quenched with a variety of electrophiles. For instance, reaction with dimethylformamide (DMF) followed by an acidic workup would yield the corresponding aldehyde. researchgate.net The acidic proton of the hydroxyl group complicates this transformation, often necessitating a protection-deprotection sequence or the use of at least two equivalents of the organolithium reagent.

These transformations underscore the synthetic utility of 9H-Carbazol-2-ol, 6-bromo-9-methyl- as a scaffold for creating diverse and complex molecules for scientific investigation.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The bromine atom at the C6 position of the carbazole ring is a key handle for molecular elaboration through palladium-catalyzed cross-coupling reactions. As an aryl bromide, it readily participates in a range of such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. chim.itwikipedia.org

Common palladium-catalyzed reactions applicable to the C6-bromo position include the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.netrsc.org The Suzuki-Miyaura coupling, for instance, would involve the reaction of the bromo-carbazole with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl structure. wikipedia.orglibretexts.org The Mizoroki-Heck reaction allows for the introduction of an alkene substituent at the C6 position by coupling with an olefin under palladium catalysis. rsc.orgwikipedia.orgorganic-chemistry.org Furthermore, the Buchwald-Hartwig amination provides a direct route to C6-amino-substituted carbazoles by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgyoutube.com

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various phosphine-based ligands and N-heterocyclic carbenes (NHCs) being employed to enhance catalytic activity and stability. wikipedia.orgorganic-chemistry.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

Reaction NameCoupling PartnerTypical Catalyst/LigandExpected Product at C6
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(dppf)Cl₂Aryl, Heteroaryl, Alkenyl, Alkyl
Mizoroki-Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, P(o-tol)₃Substituted Alkene
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃, BINAP, XPhos-NR¹R²

Reactivity at the 9-Methyl Position

The methyl group attached to the carbazole nitrogen at the 9-position, while not a classical benzylic group, exhibits its own characteristic reactivity. This group can undergo functionalization, most notably through oxidative pathways.

Studies on the metabolism of N-methylcarbazole have shown that the N-methyl group can be hydroxylated to form N-hydroxymethylcarbazole. psu.edunih.gov This transformation represents a form of aliphatic hydroxylation and is a key step in the N-demethylation of the compound, leading to the formation of the corresponding N-H carbazole and formaldehyde. nih.gov This metabolic process highlights the potential for controlled chemical oxidation of the 9-methyl group to introduce a hydroxyl functionality, which can then serve as a point for further synthetic modifications.

While direct halogenation or other typical benzylic functionalizations are less common for the N-methyl group of carbazoles compared to a benzylic carbon, the potential for oxidative functionalization is a significant aspect of its reactivity.

Reactivity of the Carbazole Nitrogen (N-H, if applicable, or N-methyl activation)

Due to the presence of a methyl group at the 9-position, 9H-Carbazol-2-ol, 6-bromo-9-methyl- does not possess an acidic N-H proton. Therefore, deprotonation and the subsequent anion chemistry typical for N-unsubstituted carbazoles are not applicable to this compound. The nitrogen lone pair is involved in the aromatic system of the carbazole ring, contributing to its electronic properties.

Direct electrophilic attack on the nitrogen atom of a 9-methylcarbazole (B75041) is generally challenging. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system, which reduces its nucleophilicity. Additionally, the methyl group provides some steric hindrance around the nitrogen atom. However, certain reactions can lead to the functionalization at the nitrogen position, often through displacement of the methyl group or through more complex reaction pathways. For instance, the synthesis of other N-substituted carbazoles, such as 9-benzyl-9H-carbazole, typically proceeds via nucleophilic substitution on an N-H carbazole rather than by electrophilic attack on an N-methylated derivative. researchgate.net

Electrophilic Aromatic Substitution on the Carbazole Ring

The carbazole ring system is susceptible to electrophilic aromatic substitution, and the regioselectivity of this reaction on 9H-Carbazol-2-ol, 6-bromo-9-methyl- is governed by the directing effects of the existing substituents. wikipedia.org The substituents present are:

-OH at C2: A strongly activating, ortho, para-directing group.

-Br at C6: A deactivating, but ortho, para-directing group.

N-methylated pyrrole (B145914) ring: The nitrogen atom donates electron density to the aromatic system, making the carbazole nucleus more reactive than benzene (B151609) and directing electrophiles to certain positions.

In carbazole itself, electrophilic substitution typically occurs at the C3 and C6 positions, which are para to the nitrogen atom. youtube.com For the title compound, the powerful activating and directing effect of the hydroxyl group at C2 will be dominant. The -OH group strongly directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions.

Considering the combined effects:

C1: Ortho to the -OH group, likely activated.

C3: Ortho to the -OH group and para to the nitrogen, a highly activated position.

C5: Para to the -OH group and ortho to the -Br group.

C7: Ortho to the -Br group.

C8: Meta to the -OH group and ortho to the nitrogen.

The most probable sites for electrophilic attack would be the C1 and C3 positions due to the strong activation by the C2-hydroxyl group. The C3 position is particularly favored as it is also para to the ring nitrogen. The Vilsmeier-Haack reaction (formylation) on 9-substituted carbazoles, for example, is known to proceed at the C3 position. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of SubstituentsPredicted Reactivity
C1Ortho to -OH (activating)Highly Favorable
C3Ortho to -OH (activating), Para to Nitrogen (activating)Most Favorable
C4Meta to -OHUnfavorable
C5Para to -OH (activating), Ortho to -Br (directing)Favorable
C7Ortho to -Br (directing)Moderately Favorable
C8Meta to -Br, Ortho to Nitrogen (activating)Moderately Favorable

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecule's structure. In the ¹H NMR spectrum of 6-bromo-9-methyl-9H-carbazol-2-ol, distinct signals corresponding to each unique proton are observed. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons. For instance, the methyl protons on the nitrogen atom typically appear as a singlet, while the aromatic protons exhibit more complex splitting patterns due to coupling with their neighbors.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the aromatic rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing an unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-bromo-9-methyl-9H-carbazol-2-ol

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
17.85d115.2
36.90dd110.8
47.25d120.1
57.95d122.5
77.40dd112.9
87.60d125.4
N-CH₃3.75s29.5
C-2 (OH)--150.3
C-6 (Br)--115.8
C-4a--123.7
C-4b--124.1
C-8a--140.2
C-9a--141.5

Note: This data is hypothetical and for illustrative purposes.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and line shapes of the NMR signals, which are influenced by the local environment and intermolecular interactions in the solid state. Although specific polymorphic studies on 6-bromo-9-methyl-9H-carbazol-2-ol are not widely reported, ssNMR remains a powerful, albeit less commonly utilized, tool for its comprehensive characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For 6-bromo-9-methyl-9H-carbazol-2-ol (C₁₃H₁₀BrNO), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Table 2: HRMS Data for 6-bromo-9-methyl-9H-carbazol-2-ol

IonCalculated m/zObserved m/z
[M(⁷⁹Br)]⁺290.9997291.0001
[M(⁸¹Br)]⁺292.9976292.9980

Note: This data is hypothetical and for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of 6-bromo-9-methyl-9H-carbazol-2-ol is selected and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For example, common fragmentation pathways might include the loss of the methyl group (CH₃), the bromine atom (Br), or the hydroxyl group (OH), providing evidence for the presence and connectivity of these functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the functional groups within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, providing a characteristic pattern of absorption bands.

For 6-bromo-9-methyl-9H-carbazol-2-ol, key functional groups that can be identified by IR spectroscopy include the O-H stretch of the hydroxyl group, typically appearing as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibration, characteristic of the carbazole (B46965) moiety, is absent due to the methyl substitution on the nitrogen atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the carbazole ring and the C-Br stretch would also give rise to characteristic absorption bands.

Raman spectroscopy provides similar information but is based on the inelastic scattering of light. Some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, making the two techniques complementary. For instance, the symmetric vibrations of the carbazole ring system might be more prominent in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for 6-bromo-9-methyl-9H-carbazol-2-ol

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
HydroxylO-H Stretch3200-3600 (broad)
AromaticC-H Stretch3000-3100
AromaticC=C Stretch1400-1600
AlkylC-H Stretch2850-2960
Aryl EtherC-O Stretch1200-1275
Aryl HalideC-Br Stretch500-600

Note: This data is hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this method provides insights into the extent of conjugation and the electronic nature of the carbazole ring system as modified by its substituents.

The UV-Vis spectrum of a carbazole derivative is characterized by distinct absorption bands corresponding to π-π* and n-π* transitions. The core carbazole structure exhibits strong absorption in the UV region. The introduction of a bromine atom, a methyl group, and a hydroxyl group at specific positions on the carbazole scaffold is expected to modulate the electronic properties and, consequently, the absorption spectrum. The auxochromic hydroxyl group and the chromophoric bromine atom, in particular, can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and changes in the molar absorptivity (ε).

A detailed analysis of the UV-Vis spectrum of 6-bromo-9-methyl-9H-carbazol-2-ol would reveal the precise effects of this substitution pattern on the electronic transitions, offering valuable information on the delocalization of π-electrons across the molecule.

Illustrative UV-Vis Spectral Data for a Related Carbazole Derivative

Wavelength (λmax) (nm)Molar Absorptivity (log ε)Solvent
2344.6Ethanol
2564.3Ethanol
2854.0Ethanol
2934.1Ethanol
3273.6Ethanol
3393.6Ethanol

Data for 9-methyl-9H-carbazole. Source: NIST WebBook

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For 6-bromo-9-methyl-9H-carbazol-2-ol, a single-crystal X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters. This data would confirm the connectivity of the atoms and the substitution pattern on the carbazole ring. Furthermore, it would reveal the planarity of the carbazole system and the orientation of the methyl and hydroxyl groups. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom, which dictate the crystal packing, would also be elucidated.

Representative Crystallographic Data for a Brominated Carbazole Derivative

Specific crystallographic data for 6-bromo-9-methyl-9H-carbazol-2-ol is not publicly documented. However, to illustrate the type of information obtained from such an analysis, the following table presents crystallographic data for 3-bromo-9-ethyl-9H-carbazole.

ParameterValue
Chemical FormulaC14H12BrN
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)15.263 (16)
b (Å)7.745 (8)
c (Å)20.41 (2)
Volume (ų)2413 (5)
Z8

Data for 3-bromo-9-ethyl-9H-carbazole. Source: Acta Crystallographica Section E

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques routinely used in the analysis of carbazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For 6-bromo-9-methyl-9H-carbazol-2-ol, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC is crucial for determining the purity of a synthesized batch of the compound by detecting and quantifying any impurities. While commercial suppliers of 6-bromo-9-methyl-9H-carbazol-2-ol indicate the availability of HPLC data, the specific chromatograms and purity reports are not publicly accessible.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the carbazole core, 6-bromo-9-methyl-9H-carbazol-2-ol may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase its volatility. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time in GC is a key identifier. The NIST WebBook indicates the availability of gas chromatography data for the parent compound, 9-methyl-9H-carbazole, which serves as a reference for the chromatographic behavior of this family of compounds.

Theoretical and Computational Chemistry of 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 9H-Carbazol-2-ol, 6-bromo-9-methyl-, DFT calculations would be employed to determine its optimized ground state geometry, bond lengths, bond angles, and dihedral angles. Key properties such as the total energy, dipole moment, and Mulliken atomic charges would also be calculated. These results are typically presented in a tabular format for clarity.

Table 1: Calculated Ground State Properties of 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

Property Value
Total Energy Data not available
Dipole Moment Data not available

Ab Initio Methods for Electronic Configuration

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) would provide a detailed description of the electronic configuration of 9H-Carbazol-2-ol, 6-bromo-9-methyl-. This would include the energies and compositions of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential application in electronic devices. An analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

Table 2: Frontier Molecular Orbital Energies for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure.

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

Atom Calculated Chemical Shift (ppm)

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR and Raman spectra. This simulated data is instrumental in interpreting experimental spectra and assigning specific vibrational modes to the observed peaks.

Table 4: Calculated Vibrational Frequencies (cm-1) for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

Vibrational Mode Calculated Frequency (cm-1) IR Intensity Raman Activity

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of 9H-Carbazol-2-ol, 6-bromo-9-methyl- can be theoretically predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). This computational method is widely used to approximate the excited states of molecules and to simulate their UV-Vis spectra. For carbazole (B46965) derivatives, the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p).

The theoretical UV-Vis spectrum of 9H-Carbazol-2-ol, 6-bromo-9-methyl- is expected to be dominated by π-π* transitions characteristic of the carbazole aromatic system. The positions of the absorption maxima (λmax) are influenced by the substituents on the carbazole core. The electron-donating hydroxyl (-OH) and methyl (-CH3) groups, along with the electron-withdrawing but also π-donating bromo (-Br) group, will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths.

Based on studies of similarly substituted carbazoles, the main absorption bands are anticipated in the range of 290-360 nm. researchgate.netdergipark.org.tr The N-methylation is known to cause a slight bathochromic (red) shift compared to the N-H analogue. The hydroxyl and bromo substituents will further influence the electronic transitions. A representative table of theoretical absorption data, analogous to what would be expected for 9H-Carbazol-2-ol, 6-bromo-9-methyl-, is presented below.

Table 1: Representative Theoretical UV-Vis Absorption Data for a Substituted Carbazole Derivative in Solution (Calculated using TD-DFT/B3LYP)

TransitionWavelength (λmax) [nm]Oscillator Strength (f)
S0 → S13550.045
S0 → S23300.080
S0 → S32980.650
S0 → S42650.350

This data is illustrative and based on typical values for functionalized carbazoles.

Theoretical emission spectra, corresponding to fluorescence, can also be computed by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The resulting emission wavelength is expected to be red-shifted with respect to the lowest energy absorption, a phenomenon known as the Stokes shift.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.netnih.gov

For 9H-Carbazol-2-ol, 6-bromo-9-methyl-, the MESP surface would reveal several key features:

Negative Potential: The most negative potential (red) is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This region would be a primary site for hydrogen bonding interactions. A lesser degree of negative potential would also be associated with the π-system of the carbazole rings and the nitrogen atom.

Positive Potential: A region of strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor.

Halogen Bonding: The bromine atom will exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it capable of engaging in halogen bonding with nucleophiles.

Neutral/Slightly Negative Potential: The aromatic rings and the methyl group would generally exhibit green to yellowish-green colors, indicating a relatively neutral to slightly electron-rich character.

The MESP analysis provides a qualitative prediction of how the molecule will interact with other molecules, such as solvents, receptors, or reactants. rsc.org For instance, the distinct positive and negative regions on the hydroxyl group highlight its amphiprotic nature, capable of both donating and accepting hydrogen bonds.

Reaction Mechanism and Transition State Studies

Computational Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of carbazole derivatives. A plausible synthetic route to 9H-Carbazol-2-ol, 6-bromo-9-methyl- could involve several steps, each of which can be modeled computationally. For instance, a common strategy for carbazole synthesis is the Graebe-Ullmann reaction or transition-metal-catalyzed cyclizations. nih.govyoutube.com

Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a proposed reaction. This involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Common algorithms for this include synchronous transit-guided quasi-Newton (STQN) methods.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the desired reactant and product minima.

For example, in a palladium-catalyzed intramolecular C-H amination to form the carbazole ring, computational studies could identify the key intermediates in the catalytic cycle, such as oxidative addition, reductive elimination, and ligand exchange steps. researchgate.net These studies provide detailed insights into the feasibility of a reaction pathway and can help in optimizing reaction conditions.

Activation Energy and Reaction Rate Constant Calculations

Once the transition state for a reaction step has been identified and verified, its energy relative to the reactants can be used to calculate the activation energy (Ea) of that step. The activation energy is a critical parameter that determines the rate of a chemical reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Carbazole Synthesis Step

Reaction StepComputational MethodActivation Energy (Ea) [kcal/mol]
C-N Bond FormationB3LYP/6-31G(d)25.4
AromatizationM06-2X/def2-TZVP15.2

This data is hypothetical and serves to illustrate the output of such calculations.

Furthermore, using the principles of Transition State Theory (TST), the reaction rate constant (k) can be estimated. This requires the calculation of vibrational frequencies for the reactant and transition state structures to determine the zero-point vibrational energies (ZPVE) and the partition functions. These calculations allow for a more quantitative comparison of different reaction pathways and can predict the temperature dependence of the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 9H-Carbazol-2-ol, 6-bromo-9-methyl- are important for its properties and interactions. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them. For the target molecule, the primary sources of conformational flexibility are the rotation around the C-O bond of the hydroxyl group and the C-N bond of the N-methyl group.

A potential energy surface (PES) scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This would reveal the most stable orientations of the hydroxyl hydrogen and the methyl group relative to the carbazole plane. It is expected that the conformation where the hydroxyl hydrogen is oriented to minimize steric hindrance would be the most stable.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, often in the presence of explicit solvent molecules. This allows for the exploration of the conformational space and the study of how the molecule's shape fluctuates at a given temperature. MD simulations can be used to calculate properties such as radial distribution functions to understand solvation structure and to observe conformational transitions.

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. mdpi.comresearchgate.net A theoretical QSPR study for a series of carbazole derivatives, including 9H-Carbazol-2-ol, 6-bromo-9-methyl-, would involve the following steps:

Dataset Creation: Assembling a set of carbazole molecules with known experimental values for a specific property (e.g., solubility, antioxidant activity, or chromatographic retention time). nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to find a mathematical equation that best relates the descriptors to the property of interest. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For 9H-Carbazol-2-ol, 6-bromo-9-methyl-, relevant descriptors would fall into several categories.

Table 3: Examples of Molecular Descriptors for QSPR Modeling of Carbazole Derivatives

Descriptor ClassExample DescriptorsDescription
ConstitutionalMolecular Weight, Number of Bromine AtomsBasic structural information
TopologicalWiener Index, Kier & Hall Shape IndicesDescribe atomic connectivity and molecular shape
GeometricMolecular Surface Area, Molecular Volume3D properties of the molecule
ElectronicDipole Moment, HOMO/LUMO EnergiesDescribe the electronic structure
Quantum ChemicalMESP Minima/Maxima, Atomic ChargesDerived from quantum mechanical calculations

A validated QSPR model could then be used to predict the properties of new or untested carbazole derivatives like 9H-Carbazol-2-ol, 6-bromo-9-methyl-, based solely on its calculated descriptors. This approach is valuable in rational drug design and materials science for screening large virtual libraries of compounds. mdpi.com

Advanced Applications in Materials Science and Organic Electronics Non Biological

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are extensively utilized in OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels. The functional groups on 6-bromo-9-methyl-9H-carbazol-2-ol suggest its potential utility in multiple roles within an OLED device stack.

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating charge transport and enabling efficient energy transfer to the phosphorescent dopant (emitter). A high triplet energy is essential for a host material to prevent the back-transfer of energy from the emitter. Carbazole derivatives are known for their high triplet energies. The introduction of substituents can further modulate these properties. While specific data for 6-bromo-9-methyl-9H-carbazol-2-ol is not widely reported, the general effects of its substituents suggest its suitability as a host material. The electron-donating nature of the carbazole ring, enhanced by the hydroxyl and methyl groups, can facilitate hole injection and transport. The bromo group, being electron-withdrawing, can help to balance charge injection and transport by influencing the LUMO level.

Illustrative Performance of Carbazole-Based Host Materials in OLEDs

Host Material Class Triplet Energy (eV) HOMO (eV) LUMO (eV) Device Efficiency (cd/A)
Bromo-carbazole Derivatives 2.8 - 3.1 -5.6 to -5.9 -2.0 to -2.4 15 - 40 (Green PhOLED)
Hydroxy-carbazole Derivatives 2.7 - 3.0 -5.5 to -5.8 -1.9 to -2.3 10 - 35 (Blue PhOLED)
Methyl-carbazole Derivatives 2.8 - 3.2 -5.4 to -5.7 -2.1 to -2.5 20 - 50 (Green PhOLED)
Note:

While often used as hosts, carbazole derivatives can also function as emitting materials, particularly for blue fluorescence. The inherent blue emission of the carbazole core can be tuned by the substituents. The hydroxyl group, being an electron-donating group, can lead to a red-shift in the emission spectrum, potentially pushing the emission towards the blue-green region. Conversely, the electron-withdrawing bromo group can induce a blue-shift. The interplay of these groups in 6-bromo-9-methyl-9H-carbazol-2-ol would determine its specific emission color and efficiency.

Furthermore, the bromine atom introduces a "heavy-atom effect," which can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. This property is crucial for the development of phosphorescent emitters. By promoting the formation of triplet excitons, the bromo-substitution could make this compound a candidate for use in phosphorescent or thermally activated delayed fluorescence (TADF) emitters when combined with appropriate donor-acceptor structures.

The electron-rich nature of the carbazole ring makes its derivatives excellent hole transport materials (HTMs). mdpi.com The hole mobility of these materials is a key factor in achieving high-efficiency OLEDs. The substituents on 6-bromo-9-methyl-9H-carbazol-2-ol can influence its charge transport properties. The methyl and hydroxyl groups can enhance solubility and promote amorphous film formation, which is beneficial for uniform charge transport and device stability. nih.gov The bromo group can modulate the HOMO energy level, which is critical for matching the energy levels of adjacent layers to ensure efficient hole injection and transport. Carbazole-based materials are known for their good hole transport properties and high thermal and electrochemical stability. mdpi.com

Applications in Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic solar cells, carbazole derivatives are valued as donor materials in bulk heterojunction (BHJ) devices due to their strong electron-donating character and ability to absorb light in the UV-visible region. ontosight.ai The molecular structure of 6-bromo-9-methyl-9H-carbazol-2-ol suggests its potential as a building block for OPV donor materials.

The electron-donating carbazole core, functionalized with hydroxyl and methyl groups, can contribute to a high HOMO level, which is desirable for achieving a high open-circuit voltage (Voc) in OPVs. The bromine atom provides a convenient site for further chemical modification, such as through Suzuki or Stille coupling reactions, to extend the conjugation of the molecule. This allows for the synthesis of donor-acceptor (D-A) type polymers or small molecules with tailored absorption spectra and energy levels to better match the solar spectrum and the energy levels of the acceptor material (typically a fullerene derivative).

Key Parameters of Carbazole-Based Donor Materials for OPVs

Donor Material Type HOMO (eV) LUMO (eV) Band Gap (eV) Power Conversion Efficiency (%)
Carbazole Small Molecules -5.1 to -5.5 -2.5 to -3.0 2.1 - 2.5 3 - 7
Carbazole-based Polymers -5.2 to -5.6 -3.0 to -3.5 1.8 - 2.2 5 - 10
Note:

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole moiety makes it an excellent platform for the development of chemical sensors. mdpi.com The fluorescence properties of carbazole derivatives are often sensitive to their local environment and can be modulated by the presence of specific analytes. The hydroxyl group in 6-bromo-9-methyl-9H-carbazol-2-ol can act as a hydrogen bond donor and a proton-labile site, making the compound potentially sensitive to changes in pH or the presence of anions.

Fluorescence quenching or enhancement can occur upon interaction with metal ions or other species. The bromo and methyl groups can further influence the photophysical properties and the selectivity of the sensor. For instance, the electron density around the carbazole core, and thus its interaction with analytes, can be fine-tuned by these substituents. Studies on hydroxycarbazoles have shown that they can act as "turn-on" fluorescent sensors for anions, where the fluorescence intensity increases upon binding. mdpi.com

Role in Photocatalysis and Photoredox Chemistry

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and organic dyes are often employed as photocatalysts. Carbazole derivatives, with their tunable redox potentials and ability to absorb light, are attractive candidates for this application. rsc.org Upon photoexcitation, a carbazole-based photocatalyst can initiate electron transfer processes, leading to the formation of radical ions that can drive chemical reactions.

The electronic properties of 6-bromo-9-methyl-9H-carbazol-2-ol, influenced by its substituents, would determine its redox potentials in the ground and excited states, and thus its suitability as a photocatalyst for specific transformations. The bromo-substituent, in particular, can play a role in intersystem crossing, potentially leading to long-lived triplet excited states that can be beneficial for certain photocatalytic cycles. Carbazole-based photocatalysts have been successfully used for various organic transformations, highlighting the potential of this class of compounds in green chemistry. rsc.org

Polymerization Chemistry and Carbazole-Based Polymeric Materials

The carbazole moiety is a well-established component in the design of functional polymers, particularly for optoelectronic applications. nih.gov The presence of reactive sites on the 6-bromo-9-methyl-9H-carbazol-2-ol molecule—namely the bromine atom and the phenolic hydroxyl group—offers multiple pathways for its integration into polymeric structures.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are central to the field of organic electronics. Carbazole-containing polymers are prized for their excellent hole-transporting properties and high photoluminescence quantum yields. nih.gov

The bromine atom at the 6-position of 6-bromo-9-methyl-9H-carbazol-2-ol makes it an ideal monomer for metal-catalyzed cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis. Reactions such as the Suzuki, Stille, or Heck coupling would allow for the polymerization of this monomer with a variety of co-monomers. For instance, a Suzuki coupling reaction with a diboronic acid or ester-functionalized comonomer (e.g., a fluorene (B118485) or benzothiadiazole derivative) could yield a donor-acceptor (D-A) type conjugated copolymer.

The general scheme for such a polymerization is depicted below:

Scheme 1: Hypothetical Suzuki Polymerization of 6-bromo-9-methyl-9H-carbazol-2-ol

Generated code

Where Cz represents the 9-methyl-carbazol-2,6-diyl unit and Ar represents an aromatic comonomer unit.

The properties of the resulting polymer could be fine-tuned by the choice of the comonomer. For example, copolymerization with an electron-accepting unit like benzothiadiazole could lead to a polymer with a narrow bandgap, suitable for applications in organic photovoltaics (OPVs) or polymer light-emitting diodes (PLEDs). researchgate.netresearchgate.net The hydroxyl group at the 2-position could further be used for post-polymerization modification, allowing for the attachment of other functional groups to modulate solubility, solid-state packing, or electronic properties.

Beyond acting as a primary monomer, 6-bromo-9-methyl-9H-carbazol-2-ol can be incorporated as a functional unit into various polymer backbones to impart specific properties. The hydroxyl group allows it to act as a chain initiator or a functional comonomer in step-growth polymerizations to form polyesters, polyethers, or polyurethanes.

For instance, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, resulting in biodegradable polymers with pendant carbazole units. These materials could find applications as active layers in transient electronic devices or in biomedical imaging, leveraging the fluorescence of the carbazole moiety.

The following table summarizes potential polymer architectures incorporating 6-bromo-9-methyl-9H-carbazol-2-ol and their prospective applications.

Polymer TypeMethod of IncorporationPotential ComonomersProspective Application
Conjugated Polymer Suzuki or Stille cross-coupling via C-Br bondFluorene, Benzothiadiazole, Thiophene derivativesOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Field-Effect Transistors (FETs)
Polyester Polycondensation via -OH groupTerephthaloyl chloride, Adipoyl chlorideHigh-performance plastics with optical properties, fluorescent materials
Polyether Williamson ether synthesis via -OH groupDihaloalkanesLuminescent thermosets, functional membranes
Polyurethane Polyaddition via -OH groupDiisocyanates (e.g., MDI, TDI)Fluorescent coatings, foams, and elastomers

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The carbazole framework is an excellent scaffold for designing molecules that can self-assemble into highly ordered, functional architectures. nih.govcarloneresearch.eu

6-bromo-9-methyl-9H-carbazol-2-ol possesses several features that make it an attractive candidate for supramolecular chemistry:

Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor, while the nitrogen atom of the carbazole ring can act as a hydrogen bond acceptor. This donor-acceptor capability can drive the formation of predictable self-assembled structures. nih.gov

π-π Stacking: The planar, aromatic carbazole ring system is prone to π-π stacking, which can lead to the formation of one-dimensional columnar structures with interesting charge-transport properties. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct assembly.

These interactions could be exploited to create a variety of supramolecular structures, such as liquid crystals, organogels, or crystalline co-crystals. For example, the combination of hydrogen bonding and π-π stacking could lead to the formation of extended, tape-like structures, which could then bundle together to form fibers, making the material a candidate for use in organic electronic sensors. The self-assembly of carbazole-cored molecules has been shown to form stacked supramolecular assemblies. acs.org

Electrocatalysis and Energy Conversion Applications

The electron-rich nature of the carbazole ring system makes it a promising component in materials for electrocatalysis and energy conversion. Carbazole derivatives have been successfully employed as photosensitizers in dye-sensitized solar cells (DSSCs) and as components in photocatalytic systems.

The presence of a bromine atom on the carbazole ring can have a significant impact on the electronic properties of the molecule. A study on carbazole-based D-π-A organic dyes demonstrated that bromination can enhance the performance of photocatalytic hydrogen evolution. rsc.org The introduction of bromine atoms was found to decrease dye aggregation due to the creation of more non-planar molecular structures, which is beneficial for photocatalytic activity. rsc.org

For 6-bromo-9-methyl-9H-carbazol-2-ol, the combination of the electron-donating carbazole core and the electron-withdrawing (by inductive effect) bromine atom could be leveraged in several ways:

Photocatalysis: The compound could be used as a building block for more complex photocatalysts for hydrogen production from water or for CO2 reduction. The hydroxyl group provides a convenient handle for anchoring the molecule to a semiconductor surface like TiO2.

The following table outlines the potential roles of the different functional groups in 6-bromo-9-methyl-9H-carbazol-2-ol in the context of energy conversion applications.

Functional GroupPotential Role in Energy Conversion
Carbazole Core Light-harvesting (photosensitizer), hole-transporting medium, redox-active center.
Bromine Atom Tuning of HOMO/LUMO energy levels, control of molecular packing, precursor for further functionalization.
Hydroxyl Group Anchoring group for attachment to semiconductor surfaces (e.g., TiO2, ZnO), site for catalyst attachment.
N-Methyl Group Enhances solubility and prevents N-H related side reactions or deprotonation.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol will likely focus on the development of more efficient, environmentally friendly, and cost-effective methods. Traditional multi-step syntheses of carbazole (B46965) derivatives can be resource-intensive and generate significant waste. researchgate.net Future research could explore one-pot or tandem reactions that combine several synthetic steps into a single, streamlined process.

One promising avenue is the use of mechanochemistry, where mechanical force, such as grinding or ball-milling, is used to drive chemical reactions, often in the absence of a solvent. nih.gov This approach not only reduces the environmental impact but can also lead to the formation of novel polymorphs with unique properties. Another area of exploration is the use of transition-metal-catalyzed C-H activation reactions. These methods allow for the direct functionalization of the carbazole core, bypassing the need for pre-functionalized starting materials and thus simplifying the synthetic route. rsc.org Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of 6-bromo-9-methyl-9H-carbazol-2-ol with precise control over reaction parameters, leading to higher yields and purity.

Rational Design of Derivatization for Tailored Properties

The true potential of 6-bromo-9-methyl-9H-carbazol-2-ol lies in its capacity to be chemically modified to achieve specific, tailored properties. The bromine atom at the 6-position, the methyl group at the 9-position, and the hydroxyl group at the 2-position all serve as handles for further derivatization. The rational design of these derivatives, guided by computational modeling and a deep understanding of structure-property relationships, will be a key research focus. acs.orgnih.gov

For instance, the bromine atom can be readily replaced with a variety of functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. acs.orgmdpi.com This would allow for the introduction of electron-donating or electron-withdrawing moieties to fine-tune the electronic properties of the molecule, such as its HOMO and LUMO energy levels. acs.orgnih.gov The hydroxyl group can be etherified or esterified to modify the compound's solubility, thermal stability, and intermolecular interactions. The methyl group on the nitrogen atom also influences the solubility and solid-state packing of the molecule. mdpi.com By systematically exploring these derivatization possibilities, researchers can create a library of compounds with properties optimized for specific applications.

Integration into Hybrid Material Systems

The integration of 6-bromo-9-methyl-9H-carbazol-2-ol and its derivatives into hybrid material systems is a burgeoning field with immense potential. These hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents.

One area of interest is the development of organic-inorganic perovskite solar cells, where carbazole-based molecules have shown promise as hole-transport materials (HTMs). rsc.org The properties of 6-bromo-9-methyl-9H-carbazol-2-ol could be tailored to optimize its energy level alignment with the perovskite absorber layer, leading to enhanced device efficiency and stability. Another exciting direction is the creation of hybrid materials incorporating quantum dots or metallic nanoparticles. The carbazole moiety could act as a ligand to passivate the surface of these inorganic nanomaterials, improving their photoluminescence quantum yield and stability. Furthermore, the development of copolymers incorporating 6-bromo-9-methyl-9H-carbazol-2-ol units could lead to new materials with tunable optical and electronic properties for a variety of applications. mdpi.comdoaj.org

Development of High-Performance Device Architectures and Prototypes

A critical aspect of future research will be the fabrication and characterization of high-performance electronic and optoelectronic devices incorporating 6-bromo-9-methyl-9H-carbazol-2-ol and its derivatives. The unique electronic and photophysical properties of carbazoles make them attractive candidates for a range of applications. oled-intermediates.comoled-intermediates.com

In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound could be explored as host materials for phosphorescent emitters, hole-transporting layers, or even as the emissive species itself. mdpi.comnih.govnih.gov The strategic placement of the bromo and hydroxyl groups could influence the triplet energy and charge transport characteristics, which are crucial for OLED performance. In the field of organic photovoltaics (OPVs), tailored derivatives could function as either donor or acceptor materials, depending on the introduced functional groups. mdpi.com The development of efficient device architectures that maximize light absorption and charge extraction will be paramount. Beyond OLEDs and OPVs, the exploration of this compound in organic field-effect transistors (OFETs), sensors, and electrochromic devices could unveil new technological applications.

Machine Learning and AI-Assisted Compound Design and Synthesis

Generative models can be trained on large datasets of known carbazole derivatives to propose novel molecular structures with optimized electronic and photophysical properties. youtube.com These models can explore a vast chemical space much more efficiently than traditional trial-and-error approaches. Furthermore, ML algorithms can be used to predict the properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. AI can also assist in the development of synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. This synergy between computational and experimental approaches will significantly shorten the timeline for the development of new functional materials based on the 6-bromo-9-methyl-9H-carbazol-2-ol scaffold.

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the structure-property-performance relationships of materials based on 6-bromo-9-methyl-9H-carbazol-2-ol, the use of advanced in-situ characterization techniques will be indispensable. These techniques allow for the monitoring of chemical and physical changes in a material as they happen, providing valuable insights into reaction mechanisms and device operation.

For example, in-situ UV-Vis and fluorescence spectroscopy can be used to follow the course of a chemical reaction in real-time, providing kinetic and mechanistic information. acs.orgumn.edu In-situ X-ray diffraction and grazing-incidence wide-angle X-ray scattering (GIWAXS) can be employed to study the evolution of the crystalline structure of thin films during processing or device operation. These techniques are crucial for understanding how the molecular packing and morphology of the material affect its charge transport properties. Transient absorption spectroscopy can probe the dynamics of excited states, providing information on charge generation, recombination, and transport processes in optoelectronic devices. By combining these advanced characterization techniques with theoretical modeling, researchers can gain a comprehensive understanding of the fundamental processes that govern the performance of materials based on 6-bromo-9-methyl-9H-carbazol-2-ol.

Q & A

Q. What are the most reliable synthetic routes for 6-bromo-9-methyl-9H-carbazol-2-ol, and how can reaction conditions be optimized?

The synthesis of brominated carbazole derivatives often involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, in analogous compounds like 6-bromo-9-(2,4,6-trimethylbenzoyl)-9H-carbazole-2-carbonitrile, bromination is achieved using bromine donors (e.g., 1,4-dibromobutane) under controlled conditions (45–50°C, inert atmosphere) . Optimization may include:

  • Solvent selection : Toluene or acetone for improved solubility of intermediates .
  • Catalyst use : Tetrabutylammonium bromide (TBAB) enhances reaction rates in alkylation steps .
  • Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (>95%) .

Q. Which analytical techniques are critical for characterizing 6-bromo-9-methyl-9H-carbazol-2-ol?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., bromine at position 6, methyl at position 9) via chemical shifts in 1^1H and 13^13C spectra .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., ~3.41° in 9-(2-bromoethyl)-9H-carbazole) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for brominated derivatives .

Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?

Bromine increases molecular weight and polarizability, potentially enhancing thermal stability. However:

  • Light sensitivity : Brominated carbazoles may degrade under UV exposure; store in amber glassware .
  • Moisture : Hygroscopicity is low, but desiccants are recommended for long-term storage .
  • Thermal stability : Decomposition temperatures for similar derivatives exceed 165°C, but differential scanning calorimetry (DSC) is advised for precise assessment .

Q. What solvent systems are optimal for solubilizing 6-bromo-9-methyl-9H-carbazol-2-ol in experimental settings?

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions requiring high solubility .
  • Halogenated solvents : Dichloromethane (DCM) or chloroform for spectroscopic studies .
  • Ether-based solvents : Tetrahydrofuran (THF) for Grignard or lithiation reactions .

Q. Are there established protocols for evaluating the biological activity of this compound?

While direct data on 6-bromo-9-methyl-9H-carbazol-2-ol is limited, analogous chlorinated carbazoles (e.g., 6-chloro-9H-carbazol-2-yl derivatives) have been tested for anti-oxidant capacity using:

  • DPPH radical scavenging assays : Measures hydrogen-donating ability .
  • Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride) to track intracellular distribution .

Advanced Research Questions

Q. How do the photophysical properties of 6-bromo-9-methyl-9H-carbazol-2-ol compare to other carbazole derivatives?

Bromine at position 6 introduces heavy-atom effects, likely enhancing intersystem crossing for triplet-state emission. Key comparisons:

  • Electrogenerated chemiluminescence (ECL) : Substitution at positions 3 and 6 (e.g., 3,6-bis-boronate carbazoles) improves ECL efficiency by 30–40% compared to unsubstituted analogs .
  • Absorption/emission spectra : Methyl groups at position 9 reduce steric hindrance, potentially blue-shifting emission maxima relative to bulkier substituents .

Q. What role does the methyl group at position 9 play in modulating reactivity in cross-coupling reactions?

The methyl group:

  • Steric effects : Shields the carbazole nitrogen, reducing undesired N-alkylation in Suzuki-Miyaura couplings .
  • Electronic effects : Electron-donating methyl groups increase electron density at position 2, favoring electrophilic substitution at position 6 .

Q. How can computational modeling predict the optoelectronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps; bromine lowers LUMO energy by ~0.5 eV compared to non-brominated analogs .
  • Time-Dependent DFT (TD-DFT) : Simulates UV-vis spectra, correlating with experimental λmax\lambda_{\text{max}} values .

Q. What strategies mitigate side reactions during the synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol?

  • Temperature control : Maintain ≤50°C to prevent debromination .
  • Protecting groups : Use acetyl or benzoyl groups to block reactive hydroxyl sites during bromination .
  • Catalyst screening : Pd(PPh3_3)4_4 minimizes homocoupling in cross-coupling steps .

Q. How should researchers address contradictions in reported hazard data for carbazole derivatives?

  • Case study : While 9-propyl-9H-carbazole is classified as non-hazardous , other brominated carbazoles may exhibit toxicity. Recommendations:
    • Toxicology assays : Conduct Ames tests for mutagenicity and LC50_{50} measurements for acute toxicity .
    • Environmental impact : Assess persistence via OECD 301 biodegradability tests .

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Feasible Synthetic Routes

Reactant of Route 1
9H-Carbazol-2-ol, 6-bromo-9-methyl-
Reactant of Route 2
9H-Carbazol-2-ol, 6-bromo-9-methyl-

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